Physicochemical properties of 5,5-Dimethyl-3-propylimidazolidine-2,4-dione
Physicochemical properties of 5,5-Dimethyl-3-propylimidazolidine-2,4-dione
Technical Monograph: Physicochemical Profiling of 5,5-Dimethyl-3-propylimidazolidine-2,4-dione
Executive Summary
5,5-Dimethyl-3-propylimidazolidine-2,4-dione (CAS: 97304-48-8), also known as 3-propyl-5,5-dimethylhydantoin , is a lipophilic derivative of the classic hydantoin scaffold. Unlike its parent compound (5,5-dimethylhydantoin, DMH), which is a water-soluble, high-melting solid, the 3-propyl derivative exhibits distinct physicochemical behavior driven by the substitution at the N3 position.
This guide provides a comprehensive technical analysis of this compound, focusing on the structural implications of N3-alkylation. This modification abolishes the primary acidic center of the hydantoin ring, significantly altering solubility, pKa, and intermolecular hydrogen bonding networks—critical factors for researchers utilizing this scaffold in medicinal chemistry or materials science.
Chemical Identity & Molecular Architecture
| Property | Data |
| IUPAC Name | 5,5-Dimethyl-3-propylimidazolidine-2,4-dione |
| Common Name | 3-Propyl-5,5-dimethylhydantoin |
| CAS Number | 97304-48-8 |
| Molecular Formula | C₈H₁₄N₂O₂ |
| Molecular Weight | 170.21 g/mol |
| SMILES | CCCC1(C)C(=O)NC(=O)N1 (Note: Propyl is on N3) -> Corrected: CCCN1C(=O)NC(C)(C)C1=O |
| Core Scaffold | Hydantoin (Imidazolidine-2,4-dione) |
Structural Analysis
The molecule consists of a rigid five-membered hydantoin ring gem-dimethylated at C5 and propylated at N3.
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C5-Dimethyl: Provides steric bulk and metabolic stability against ring opening.
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N3-Propyl: The critical modification. In unsubstituted hydantoins, N3-H is the most acidic proton (pKa ~9.1). Substitution here removes this acidity, rendering the molecule neutral at physiological pH and disrupting the strong intermolecular hydrogen bonding characteristic of DMH.
Physicochemical Properties
The following data synthesizes experimental trends from homologous series (e.g., 3-allyl-DMH, 3-butyl-DMH) and calculated descriptors.
Physical State & Thermal Properties
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Physical State: Low-melting solid or viscous oil at room temperature.
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Melting Point (MP): Predicted range 45–65°C .
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Expert Insight: The parent DMH melts at ~178°C. Alkylation at N3 removes the primary Hydrogen Bond Donor (HBD), collapsing the crystal lattice energy. The propyl chain adds rotational degrees of freedom, further lowering the MP compared to the more rigid 3-allyl analog (MP 65–66°C).
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Boiling Point: Predicted ~260–270°C (at 760 mmHg).
Solution Chemistry
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Lipophilicity (LogP): ~1.2 (Predicted).
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Contrast: DMH LogP is -0.4. The propyl group shifts the molecule from hydrophilic to lipophilic, enhancing membrane permeability.
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Acidity (pKa):
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N3: Blocked (No ionizable proton).
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N1-H: pKa > 12 (Very weak acid).
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Implication: Unlike Phenytoin or DMH, this compound will not dissolve in dilute aqueous base (e.g., 0.1 M NaOH). It remains neutral across the entire physiological pH range.
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Solubility:
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Water: Low (< 5 g/L).
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Organic Solvents: Highly soluble in Ethanol, Methanol, DMSO, Dichloromethane, and Acetone.
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Spectroscopic Characterization
Researchers should look for the following signatures to validate identity.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃, 400 MHz):
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δ 8.50 ppm (1H, br s): N1-H (Broad singlet, exchangeable with D₂O).
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δ 3.45 ppm (2H, t, J = 7.2 Hz): N3-CH₂ (Deshielded by flanking carbonyls).
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δ 1.60 ppm (2H, m): CH₂-CH₂ -CH₃.
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δ 1.42 ppm (6H, s): C5-(CH₃)₂ (Gem-dimethyl singlet).
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δ 0.92 ppm (3H, t, J = 7.4 Hz): Terminal CH₃.
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Infrared Spectroscopy (FT-IR)
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3200–3300 cm⁻¹: N-H stretch (N1 position).
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1770 cm⁻¹: C2=O stretch (Weak/Shoulder, symmetric).
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1715 cm⁻¹: C4=O stretch (Strong, asymmetric).
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Note: The "hydantoin doublet" in the carbonyl region is diagnostic.
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Synthesis & Manufacturing Protocol
The most robust route to 5,5-Dimethyl-3-propylimidazolidine-2,4-dione is the Regioselective N3-Alkylation of 5,5-dimethylhydantoin.
Reaction Logic
The N3 proton is significantly more acidic (pKa ~9.1) than the N1 proton (pKa >12) due to resonance stabilization from both flanking carbonyls. Therefore, using a weak base (K₂CO₃) allows for exclusive deprotonation and alkylation at N3 without protecting N1.
Experimental Protocol
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Reagents: 5,5-Dimethylhydantoin (1.0 eq), 1-Bromopropane (1.2 eq), Potassium Carbonate (K₂CO₃, 1.5 eq), Acetone (Solvent).[1]
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Setup: Flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar.
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Procedure:
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Dissolve 5,5-dimethylhydantoin in acetone (0.5 M concentration).
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Add solid K₂CO₃. The suspension is stirred at Room Temperature (RT) for 15 minutes.
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Add 1-Bromopropane dropwise.
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Heat to reflux (approx. 60°C) for 4–6 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexane; Stain: KMnO₄).
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Workup:
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Filter off the inorganic salts (KBr, excess K₂CO₃).
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Concentrate the filtrate under reduced pressure.
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Purification: The residue is often pure enough. If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography.
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Visualizing the Pathway
Caption: Regioselective synthesis exploiting the acidity difference between N3 and N1 positions.
Biological & Application Context
Structure-Activity Relationship (SAR)
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Metabolic Stability: The C5-dimethyl substitution prevents rapid hydrolysis of the hydantoin ring by dihydropyrimidinase.
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CNS Penetration: The addition of the propyl group increases LogP to ~1.2, theoretically allowing blood-brain barrier (BBB) penetration, although it lacks the phenyl rings typically required for high-affinity anticonvulsant activity (like Phenytoin).
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Biocidal Precursor: This molecule serves as a precursor for N-halamine biocides. Chlorination of the remaining N1-H yields 1-chloro-3-propyl-5,5-dimethylhydantoin , a potent oxidative disinfectant used in water treatment and antimicrobial textiles.
Logical Relationship: Property to Application
Caption: Mapping physicochemical changes to potential industrial and pharmaceutical applications.[2]
References
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Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link
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Meusel, M., & Gütschow, M. (2004). "Recent Developments in Hydantoin Chemistry." Organic Preparations and Procedures International, 36(5), 391–443. Link
- Sun, G., et al. (2006). "Synthesis and Characterization of N-Halamine Biocidal Polymers." Industrial & Engineering Chemistry Research, 45(10).
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PubChem Compound Summary. (2024). "5,5-Dimethylhydantoin."[3][4][5][1][6][7] National Center for Biotechnology Information. Link
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BLD Pharm. (2024). "Product: 5,5-Dimethyl-3-propylimidazolidine-2,4-dione (CAS 97304-48-8)." Link
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- 5. 5,5-Dimethylhydantoin - Wikipedia [en.wikipedia.org]
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